![molecular formula C27H32N2O2 B14962964 3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B14962964.png)
3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(2,3-dimethylphenyl)-4,4-dimethyl-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione is a complex organic compound featuring a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-dimethylphenyl)-4,4-dimethyl-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a three-component reaction involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and cyclohexane-1,3-diones can be employed .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a larger scale.
化学反应分析
Types of Reactions
3’-(2,3-dimethylphenyl)-4,4-dimethyl-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3’-(2,3-dimethylphenyl)-4,4-dimethyl-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3’-(2,3-dimethylphenyl)-4,4-dimethyl-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Cyclohexane derivatives: These compounds have a similar cyclohexane ring and may undergo similar chemical reactions.
Uniqueness
The uniqueness of 3’-(2,3-dimethylphenyl)-4,4-dimethyl-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure may enhance its stability, reactivity, and potential biological activities compared to other similar compounds.
属性
分子式 |
C27H32N2O2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenyl)-5',5'-dimethylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C27H32N2O2/c1-18-8-7-11-21(19(18)2)28-12-13-29-22-10-6-5-9-20(22)14-27(23(29)17-28)24(30)15-26(3,4)16-25(27)31/h5-11,23H,12-17H2,1-4H3 |
InChI 键 |
DWQLFVMUFOZMOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=CC=CC=C53)C(=O)CC(CC4=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962881.png)
![4-[(4-Ethoxyphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B14962883.png)
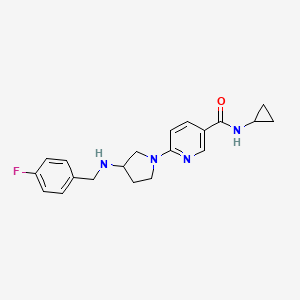
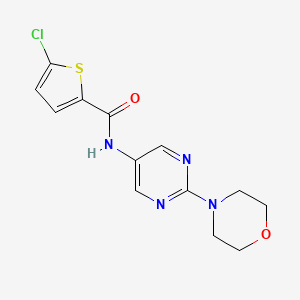
![N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962904.png)
![3-bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/no-structure.png)
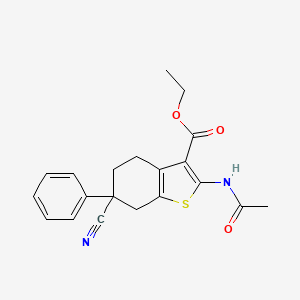
![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)
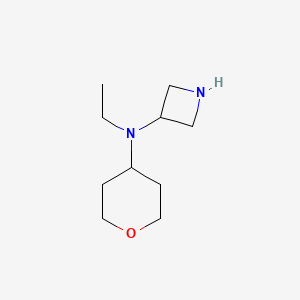
![(Cyclopropylmethyl)[2-hydroxy-3-(2-methylpropoxy)propyl][(5-methylfuran-2-YL)methyl]amine](/img/structure/B14962942.png)
![2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962945.png)
![Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14962946.png)
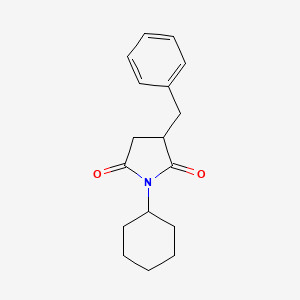
![2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14962971.png)
